molecular formula C17H26O3 B586547 Methyl 4-nonyloxybenzoate CAS No. 147080-44-2

Methyl 4-nonyloxybenzoate

Cat. No.: B586547
CAS No.: 147080-44-2
M. Wt: 278.392
InChI Key: OYWJJVYVAIBTQS-UHFFFAOYSA-N
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Description

Methyl 4-nonyloxybenzoate is an organic compound with the molecular formula C17H26O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a nonyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nonyloxybenzoate can be synthesized through the reaction of 1-bromononane with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere using N,N-dimethylformamide as the solvent. The mixture is refluxed for about 20 hours to achieve a high yield of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nonyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nonyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Nonanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-nonyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of liquid crystals.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-nonyloxybenzoate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-nonyloxybenzoate.

    Methyl 4-methoxybenzoate: Another ester derivative of benzoic acid with different substituents.

Uniqueness: this compound is unique due to its nonyloxy group, which imparts distinct physical and chemical properties compared to other benzoate derivatives. This uniqueness makes it valuable in specific applications, particularly in the field of liquid crystals and specialty chemicals.

Properties

IUPAC Name

methyl 4-nonoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19-2/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWJJVYVAIBTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700755
Record name Methyl 4-(nonyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147080-44-2
Record name Methyl 4-(nonyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147080-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(nonyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(nonyloxy)-, methyl ester
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